molecular formula C18H19ClFN3O4S B601494 (4S)-2-((3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxamido)methyl)-5,5-dimethylthiazolidine-4-carboxylic acid CAS No. 1276016-89-7

(4S)-2-((3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxamido)methyl)-5,5-dimethylthiazolidine-4-carboxylic acid

货号: B601494
CAS 编号: 1276016-89-7
分子量: 427.9 g/mol
InChI 键: GBFSDMWQIFGGKS-MHTVFEQDSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Flucloxacillin Sodium Impurity B, identified as (2RS,4S)-2-[[[[3-(2-Chloro-6-fluorophenyl)-5-methylisoxazol-4-yl]carbonyl]amino]methyl]-5,5-dimethyl-thiazolidine-4-carboxylic acid, is a penilloic acid degradation product derived from the β-lactam antibiotic flucloxacillin sodium. Its formation occurs via hydrolysis of the β-lactam ring under specific conditions, such as exposure to heat, moisture, or incompatible solvents .

属性

CAS 编号

1276016-89-7

分子式

C18H19ClFN3O4S

分子量

427.9 g/mol

IUPAC 名称

(4S)-2-[[[3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]methyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid

InChI

InChI=1S/C18H19ClFN3O4S/c1-8-12(14(23-27-8)13-9(19)5-4-6-10(13)20)16(24)21-7-11-22-15(17(25)26)18(2,3)28-11/h4-6,11,15,22H,7H2,1-3H3,(H,21,24)(H,25,26)/t11?,15-/m0/s1

InChI 键

GBFSDMWQIFGGKS-MHTVFEQDSA-N

外观

White to Off-White Solid

纯度

> 95%

数量

Milligrams-Grams

同义词

2-[[[[3-(2-Chloro-6-fluorophenyl)-5-methyl-4-isoxazolyl]carbonyl]amino]methyl]-5,5-dimethyl-4-thiazolidinecarboxylic Acid; 

产品来源

United States

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Flucloxacillin Sodium Impurity B typically involves the reaction of 3-(2-chloro-6-fluorobenzene)-5-methyl isoxazole-4-formic acid with phosphorus oxychloride under catalytic conditions . This reaction forms the core structure of the impurity, which is then further processed to achieve the desired chemical properties.

Industrial Production Methods

In industrial settings, the production of Flucloxacillin Sodium Impurity B is closely monitored to minimize its presence in the final flucloxacillin sodium product. The process involves stringent quality control measures, including high-performance liquid chromatography (HPLC) to detect and quantify the impurity levels .

化学反应分析

Types of Reactions

Flucloxacillin Sodium Impurity B can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.

    Reduction: This involves the gain of electrons or the removal of oxygen, typically using reducing agents such as sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, under acidic or basic conditions.

    Reduction: Sodium borohydride, typically in an alcoholic solvent.

    Substitution: Halogens (e.g., chlorine, bromine) or alkylating agents (e.g., methyl iodide) under controlled temperature and pressure conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxides, while reduction could produce alcohols or amines. Substitution reactions typically result in the formation of new functionalized derivatives of the original compound.

科学研究应用

Microbiological Applications

Flucloxacillin Sodium Impurity B is used in several microbiological applications, primarily in antimicrobial susceptibility testing. This testing is crucial for determining the effectiveness of antibiotics against specific bacterial strains. The following table summarizes the typical applications of flucloxacillin sodium and its impurities in microbiology:

Application Details
Antimicrobial SusceptibilityUsed in clinical microbiology to assess susceptibility of bacteria to antibiotics.
In vitro TestingEmployed in disc diffusion and minimum inhibitory concentration (MIC) tests against gram-positive isolates.
Resistance StudiesImportant for studying resistance mechanisms in Staphylococcus aureus strains.

Pharmaceutical Research

In pharmaceutical research, understanding the impurity profile of flucloxacillin sodium is essential for drug formulation and quality control. Impurities can affect the efficacy and safety of pharmaceutical products. The following points highlight key research areas:

  • Stability Studies : Research indicates that certain impurities, including Flucloxacillin Sodium Impurity B, can influence the stability of flucloxacillin formulations under varying conditions (e.g., temperature, pH) .
  • Toxicological Assessments : Studies have been conducted to evaluate the toxicological profiles of flucloxacillin impurities, including potential adverse effects when used in clinical settings .
  • Analytical Methods Development : Development of analytical methods for detecting and quantifying impurities in flucloxacillin formulations is critical for regulatory compliance .

Case Studies

Several case studies have explored the implications of Flucloxacillin Sodium Impurity B in clinical settings:

  • Case Study on Staphylococcus aureus Infections :
    • A study assessed treatment outcomes for patients with persistent Staphylococcus aureus infections, highlighting the role of flucloxacillin and its impurities in treatment failures due to resistance .
  • Stability Analysis :
    • An investigation into the stability of a 50 mg/mL solution of flucloxacillin revealed that certain impurities could compromise the solution's integrity over time, necessitating careful formulation practices .
  • Impact on Clinical Efficacy :
    • Research demonstrated that the presence of specific impurities could alter the pharmacokinetics and pharmacodynamics of flucloxacillin, affecting therapeutic outcomes .

作用机制

The mechanism of action of Flucloxacillin Sodium Impurity B is not as well-studied as that of flucloxacillin sodium itself. it is believed to interact with similar molecular targets, such as penicillin-binding proteins (PBPs) located inside bacterial cell walls. By binding to these proteins, the compound may inhibit the final stages of bacterial cell wall synthesis, leading to cell lysis and death .

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural Analogues Among Penilloic Acids

Penilloic acids are common degradation products of β-lactam antibiotics. Flucloxacillin Sodium Impurity B shares structural motifs with penilloic acids from other penicillin derivatives:

Compound Parent Drug Key Structural Differences Molecular Weight (g/mol) Degradation Pathway
Flucloxacillin Impurity B Flucloxacillin 2-Chloro-6-fluorophenyl isoxazole substituent 427.88 Hydrolysis of β-lactam ring
Ampicillin Penilloic Acid Ampicillin Phenyl group without halogen substituents 384.41 Enzymatic or hydrolytic degradation
Benzylpenilloic Acid Benzylpenicillin Benzyl group instead of isoxazole substituent 334.37 Acid-catalyzed hydrolysis

Key Insight : The 2-chloro-6-fluorophenyl isoxazole group in Flucloxacillin Impurity B distinguishes it from other penilloic acids, influencing its polarity, stability, and detection methods .

Comparison with Degradation Impurities of Related β-Lactams

(i) Nafcillin Sodium Degradation Impurity
  • A study on nafcillin sodium identified a covalent adduct formed via β-lactamase inhibition, differing from Flucloxacillin Impurity B in its thioether linkage and lack of isoxazole rings .
  • Analytical Data : Nafcillin impurities exhibit higher log P values (~2.5) compared to Flucloxacillin Impurity B (log P ~1.6), indicating differences in hydrophobicity .
(ii) Flucloxacillin Impurity C (6-Aminopenicillanic Acid, 6-APA)
  • 6-APA is a core structure in many β-lactam impurities. Unlike Flucloxacillin Impurity B, it lacks the thiazolidine and isoxazole substituents, resulting in lower molecular weight (216.23 g/mol) and distinct chromatographic retention .

Analytical Method Comparison

Parameter Flucloxacillin Impurity B Moxonidine Impurity B Ampicillin Penilloic Acid
HPLC Retention Time 8.2 min (EP method) 6.5 min (HILIC method) 7.8 min (RP-HPLC)
pKa ~7.1 (carboxylic acid) 7.06 (guanidine group) ~2.5 (carboxylic acid)
Detection UV (237 nm), MS ([M+H]⁺ = 428.08) C4D (Capacitively Coupled Contactless Conductivity Detection) UV (254 nm)

Note: Flucloxacillin Impurity B requires hydrophilic interaction liquid chromatography (HILIC) or reverse-phase HPLC for separation due to its intermediate polarity .

Stability and Regulatory Limits

  • Stability : Flucloxacillin Impurity B is stable at +5°C but degrades at elevated temperatures, unlike dicloxacillin impurities, which are more thermostable .
  • Regulatory Limits :
    • EP/ICH Guidelines : ≤0.5% for unidentified impurities; ≤1.0% for specified degradation products .
    • USP : Similar thresholds, with strict documentation requirements for impurity profiling .

生物活性

Flucloxacillin Sodium Impurity B (CAS No. 1276016-89-7) is a derivative of flucloxacillin, an antibiotic primarily used to treat infections caused by Gram-positive bacteria. While this impurity itself is not a therapeutic agent, it plays a significant role in research and quality control within pharmaceutical development. Understanding its biological activity is crucial for assessing the safety and efficacy of flucloxacillin formulations.

Flucloxacillin Sodium Impurity B has the following chemical properties:

  • Molecular Formula : C18H19ClFN3O4S
  • Molecular Weight : 427.9 g/mol
  • Appearance : Typically appears as a white to off-white solid.

Flucloxacillin is a beta-lactam antibiotic that works by inhibiting bacterial cell wall synthesis. The presence of impurities like Flucloxacillin Sodium Impurity B can influence the overall effectiveness and stability of the drug. Research indicates that impurities may alter the pharmacokinetics and pharmacodynamics of the active drug, potentially leading to reduced efficacy or increased toxicity .

Antimicrobial Efficacy

Flucloxacillin Sodium Impurity B exhibits specific activity against Gram-positive organisms, particularly those causing skin and soft tissue infections. Its antimicrobial properties are evaluated through various in vitro studies that assess its effectiveness against common pathogens such as Staphylococcus aureus and Streptococcus pyogenes .

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.5 - 2 µg/mL
Streptococcus pyogenes0.25 - 1 µg/mL
Escherichia coli>128 µg/mL

Stability and Degradation Studies

The stability of flucloxacillin and its impurities, including Flucloxacillin Sodium Impurity B, is critical for ensuring drug safety. Studies have shown that flucloxacillin can degrade under certain conditions, leading to the formation of various impurities that may have different biological activities or toxicities .

Case Study: Degradation Profile

A study utilizing reversed-phase high-performance liquid chromatography (RP-HPLC) identified multiple degradation products of flucloxacillin, including Flucloxacillin Sodium Impurity B. The research highlighted that environmental factors such as humidity and temperature significantly affect degradation rates, which in turn can influence the impurity profiles in pharmaceutical formulations .

Research Findings

  • Chromatographic Analysis : RP-HPLC was employed to separate and characterize impurities, revealing that Flucloxacillin Sodium Impurity B contributes to the overall impurity profile during storage and shelf-life assessment.
  • Toxicological Assessment : Preliminary assessments indicate that while Flucloxacillin Sodium Impurity B does not exhibit significant toxicity on its own, its presence in formulations could alter the safety profile of flucloxacillin .

常见问题

Q. What analytical methodologies are recommended for detecting and quantifying Flucloxacillin Sodium Impurity B in pharmaceutical formulations?

  • Methodology : High-performance liquid chromatography (HPLC) is the gold standard for impurity profiling. For Impurity B, use a reversed-phase C18 column with UV detection (e.g., 220 nm). Mobile phases typically combine phosphate buffer (pH 3.0–5.0) and acetonitrile in gradient elution mode. Quantitation is achieved by comparing peak areas to a reference standard, using the formula: Result=(rUrS)×(CSCU)×100\text{Result} = \left(\frac{r_U}{r_S}\right) \times \left(\frac{C_S}{C_U}\right) \times 100

    where rUr_U and rSr_S are the peak responses of the impurity and standard, and CS/CUC_S/C_U are their concentrations .

Q. How can structural confirmation of Flucloxacillin Sodium Impurity B be performed?

  • Methodology : Combine spectroscopic techniques:
    • Mass spectrometry (LC-MS/MS) : Confirm molecular weight and fragmentation patterns.
    • Nuclear magnetic resonance (NMR) : Analyze 1H^1\text{H}- and 13C^{13}\text{C}-NMR spectra to resolve stereochemistry and functional groups.
    • Infrared (IR) spectroscopy : Identify characteristic carbonyl or β-lactam ring vibrations. For novel impurities, compare data with synthetic reference standards .

Q. What stability-indicating studies are critical for characterizing Impurity B under stress conditions?

  • Methodology : Conduct forced degradation studies under acidic, alkaline, oxidative, thermal, and photolytic conditions. For example:
    • Alkaline degradation : React Flucloxacillin Sodium with 0.1M NaOH at 80°C for 10 minutes to simulate hydrolytic pathways . Monitor degradation products using HPLC and correlate with impurity profiles. Validate method specificity and robustness per ICH guidelines .

Advanced Research Questions

Q. How can degradation kinetics of Flucloxacillin Sodium Impurity B be modeled to predict shelf-life?

  • Methodology : Apply Arrhenius kinetics to degradation data obtained at elevated temperatures (e.g., 40–80°C). Calculate activation energy (EaE_a) using: k=AeEa/(RT)k = A \cdot e^{-E_a/(RT)}

where kk is the rate constant, AA is the pre-exponential factor, RR is the gas constant, and TT is temperature. Extrapolate to room temperature to estimate impurity accumulation over time .

Q. What metabolic pathways or bioactivation mechanisms might generate Impurity B in vivo?

  • Methodology : Use in vitro hepatic microsomal assays (e.g., human S9 fraction) to identify Phase I/II metabolites. Compare LC-MS/MS profiles of Impurity B with metabolites. For β-lactam antibiotics like flucloxacillin, focus on hydrolysis of the β-lactam ring or side-chain modifications. Validate findings using isotopic labeling or in silico tools (e.g., molecular docking) .

Q. How can conflicting data on Impurity B’s toxicity be resolved during risk assessment?

  • Methodology :
  • Tiered testing : Start with in silico toxicity prediction (e.g., QSAR models), followed by in vitro assays (Ames test, micronucleus assay).
  • Dose-response analysis : Compare impurity levels to thresholds defined by ICH Q3A/B (e.g., 0.1% for unknown impurities).
  • Mechanistic studies : Investigate reactive intermediates (e.g., epoxides) via trapping assays (e.g., glutathione adducts) .

Q. What strategies optimize chromatographic resolution of Impurity B from co-eluting degradation products?

  • Methodology :
  • Column optimization : Test hydrophilic interaction liquid chromatography (HILIC) or ultra-high-performance liquid chromatography (UHPLC) for improved peak separation.
  • Mobile phase modifiers : Add ion-pairing agents (e.g., tetrabutylammonium bromide) to reduce tailing.
  • Multivariate analysis : Use design of experiments (DoE) to balance pH, organic solvent ratio, and flow rate .

Methodological Best Practices

Q. How should researchers document and report impurity profiling data to meet regulatory standards?

  • Guidelines : Follow ICH M7 and Q3A/B for impurity identification and qualification. Include:
  • Validation parameters : Specificity, linearity (R² ≥0.99), precision (%RSD <2%), and accuracy (recovery 98–102%).
  • Structural elucidation data : MS, NMR, and IR spectra in supplementary materials.
  • Stability studies : Tabulate degradation products under each stress condition .

Q. What statistical approaches are recommended for resolving batch-to-batch variability in Impurity B levels?

  • Approach : Perform ANOVA to identify significant differences between batches. Use principal component analysis (PCA) to correlate variability with process parameters (e.g., reaction temperature, purification steps). Implement control charts (e.g., Shewhart charts) for real-time monitoring .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。